1-(Ethanesulfinyl)prop-1-yne
Description
Contextualizing 1-(Ethanesulfinyl)prop-1-yne within the Alkynyl Sulfoxide (B87167) Class
This compound is an organic molecule characterized by the presence of an ethanesulfinyl group attached to a prop-1-yne chain. Its chemical structure features a triple bond between the first and second carbon atoms of the propyne (B1212725) unit, with the sulfoxide group bonded to the first carbon. This places it squarely within the family of alkynyl sulfoxides , also known as acetylenic sulfoxides.
Alkynyl sulfoxides are a class of organosulfur compounds that possess a sulfoxide group directly attached to an sp-hybridized carbon atom of an alkyne. This unique structural arrangement, combining the electron-withdrawing nature of the sulfoxide with the reactivity of the carbon-carbon triple bond, imparts a distinct chemical character to these molecules. The sulfoxide moiety not only activates the alkyne for various chemical transformations but can also serve as a stereochemical control element in asymmetric synthesis. researchgate.net
The general structure of an alkynyl sulfoxide can be represented as R-S(O)-C≡C-R', where R and R' are organic substituents. In the case of this compound, R is an ethyl group (CH₃CH₂-) and R' is a methyl group (CH₃-).
Historical Development and Significance of Acetylenic Sulfoxides in Organic Synthesis
The study of acetylenic sulfoxides has evolved significantly over the years, driven by the need for new synthetic methodologies. Early investigations into organosulfur chemistry laid the groundwork for understanding the fundamental properties of sulfoxides. However, the specific exploration of acetylenic sulfoxides as versatile synthetic intermediates gained momentum later.
A key challenge in the early development was the synthesis of these compounds. Researchers have explored various methods, including the oxidation of the corresponding alkynyl sulfides. cdnsciencepub.comcdnsciencepub.com The development of reliable synthetic routes was crucial for unlocking the full potential of this class of compounds. acs.org One common approach involves the reaction of a metal acetylide with a sulfinate ester. cdnsciencepub.com Another strategy is the oxidation of pre-formed acetylenic sulfides, with careful selection of oxidizing agents to avoid over-oxidation to the corresponding sulfone. cdnsciencepub.comcdnsciencepub.com
The significance of acetylenic sulfoxides in organic synthesis lies in their diverse reactivity. They can participate in a wide array of chemical reactions, including:
Michael Additions: The electron-deficient nature of the alkyne, induced by the sulfoxide group, makes them excellent Michael acceptors for various nucleophiles. rsc.org
Cycloaddition Reactions: They can act as dienophiles in Diels-Alder reactions, leading to the formation of six-membered rings. psu.edu
Rearrangements: Under certain conditions, they can undergo rearrangements, such as cdnsciencepub.comcdnsciencepub.com-sigmatropic rearrangements, to form other valuable organic structures. sioc-journal.cnbham.ac.uk
Precursors to other functional groups: The sulfoxide group can be readily transformed or eliminated, providing access to a variety of other functionalized molecules.
Chiral acetylenic sulfoxides have proven particularly valuable in asymmetric synthesis, where the stereocenter at the sulfur atom can influence the stereochemical outcome of reactions at adjacent carbon centers. researchgate.netrsc.org This has been instrumental in the synthesis of optically active compounds, including natural products and pharmaceuticals. rsc.orgspringernature.com
Overview of Key Research Areas Pertaining to Alkynyl Sulfoxide Reactivity and Utility
The unique reactivity of alkynyl sulfoxides has made them a focal point of extensive research in organic chemistry. Several key areas of investigation have emerged, highlighting their synthetic utility.
One major area of research involves their use as equivalents of α-sulfinyl carbenes . rsc.orgrsc.org Gold-catalyzed reactions, for instance, have shown that alkynyl sulfoxides can act as synthons for α-sulfinyl metallocarbenes, enabling transformations that are not easily accessible through traditional diazo chemistry. rsc.orgrsc.org This has opened up new avenues for the synthesis of complex cyclic systems. bham.ac.uk
Another significant research thrust is their application in cascade reactions . sioc-journal.cn These are multi-step reactions that occur in a single pot, offering efficiency and atom economy. Alkynyl sulfoxides can initiate a cascade of events, such as a cross-coupling followed by a cdnsciencepub.comcdnsciencepub.com-sulfonium rearrangement and subsequent cyclization, to construct highly substituted heterocyclic compounds like furans. sioc-journal.cn
The interrupted Pummerer reaction of alkynyl sulfoxides represents another burgeoning area of study. acs.orgnih.gov This reaction allows for the synthesis of complex molecules, such as benzofurans, through the electrophilic activation of the sulfoxide group. nih.gov This methodology provides a powerful tool for the construction of important structural motifs found in many biologically active compounds.
Furthermore, the development of novel synthetic methods for preparing alkynyl sulfoxides continues to be an active area of research. acs.org This includes metal-free approaches that offer milder reaction conditions and broader functional group tolerance. acs.org The palladium-catalyzed sulfinylzincation of activated alkynes using 1-alkynyl sulfoxides as a sulfinyl source is another innovative approach that has been developed. acs.org
The exploration of their reactivity in various cycloaddition reactions, beyond the classical Diels-Alder, and their use in the synthesis of complex natural products and medicinally relevant molecules remain at the forefront of research in this field. rsc.orgspringernature.com The ability to fine-tune the electronic and steric properties of the substituents on the alkyne and the sulfoxide group provides a high degree of control over their reactivity, ensuring that alkynyl sulfoxides will continue to be a valuable tool for organic chemists.
| Property | Value |
| Molecular Formula | C₅H₈OS |
| SMILES | CCS(=O)CC#C |
| InChI | InChI=1S/C5H8OS/c1-3-7(6)5-4-2/h1H,5H2,2H3 |
| InChIKey | Not available in provided search results |
| Molecular Weight | Not available in provided search results |
| CAS Number | Not available in provided search results |
Structure
2D Structure
3D Structure
Properties
CAS No. |
25558-06-9 |
|---|---|
Molecular Formula |
C5H8OS |
Molecular Weight |
116.18 g/mol |
IUPAC Name |
1-ethylsulfinylprop-1-yne |
InChI |
InChI=1S/C5H8OS/c1-3-5-7(6)4-2/h4H2,1-2H3 |
InChI Key |
ITRUNNSZRPRASK-UHFFFAOYSA-N |
SMILES |
CCS(=O)C#CC |
Canonical SMILES |
CCS(=O)C#CC |
Origin of Product |
United States |
Reactivity and Mechanistic Pathways of 1 Ethanesulfinyl Prop 1 Yne and Analogues
Electrophilic Activation of the Alkynyl Sulfinyl Group
The reactivity of the alkynyl sulfinyl group in compounds like 1-(ethanesulfinyl)prop-1-yne is profoundly influenced by its electronic nature. The presence of the electron-withdrawing sp-hybridized carbon atom renders the sulfoxide (B87167) moiety electron-deficient. nih.govrsc.org This inherent characteristic makes the electrophilic activation of the sulfinyl group a challenging but crucial step for initiating a variety of chemical transformations. nih.gov
Activation is typically achieved using potent electrophilic reagents, such as trifluoroacetic anhydride (B1165640) (TFAA). nih.gov The interaction of the sulfoxide oxygen with an activator like TFAA leads to the formation of a highly reactive acyloxysulfonium salt. This intermediate is primed for subsequent reactions, as the sulfur atom becomes significantly more electrophilic.
Another important method for activation involves the use of π-acidic metal catalysts, particularly gold(I) complexes. nih.govresearchgate.net These catalysts activate the alkyne functionality towards nucleophilic attack. researchgate.net In this context, the sulfoxide oxygen can act as an intramolecular nucleophile, leading to the formation of cyclic intermediates that can then proceed through various reaction pathways. nih.govsorbonne-universite.fr The choice of activator or catalyst is therefore critical in directing the reaction of an alkynyl sulfoxide down a specific mechanistic route.
Pericyclic Reactions and Sigmatropic Rearrangangements
Pericyclic reactions, particularly sigmatropic rearrangements, represent a significant class of transformations for alkynyl sulfoxides. These reactions involve the concerted reorganization of electrons through a cyclic transition state and are pivotal in the formation of complex molecular architectures from relatively simple precursors. msu.edu For alkynyl sulfoxides, both rsc.orgresearchgate.net- and researchgate.netresearchgate.net-sigmatropic rearrangements are prominent, leading to a diverse array of products. nih.govresearchgate.net
Charge-Acceleratedresearchgate.netresearchgate.net-Sigmatropic Rearrangements
A key mechanistic pathway available to activated alkynyl sulfoxides is the charge-accelerated researchgate.netresearchgate.net-sigmatropic rearrangement. researchgate.netthieme-connect.com This process is often initiated by the electrophilic activation of the sulfoxide group, as described previously. The resulting sulfonium (B1226848) intermediate is highly susceptible to rearrangement. researchgate.netacs.org
This type of rearrangement is a cornerstone of cascade reactions where multiple bond-forming events occur in a single synthetic operation. researchgate.net For instance, the reaction of an activated aryl sulfoxide with a nucleophile such as a phenol (B47542) proceeds via an initial O-nucleophilic attack on the sulfur atom. acs.org The resulting aryloxysulfonium intermediate then undergoes a rapid and smooth charge-accelerated researchgate.netresearchgate.net-sigmatropic rearrangement. nih.govrsc.org This sequence has been effectively employed in the synthesis of biaryls and various heterocyclic systems. researchgate.netacs.org
Interestingly, some transformations initially thought to proceed through other mechanisms, such as those involving gold-carbene intermediates, have been reconsidered. sorbonne-universite.frthieme-connect.com Computational and experimental studies suggest that a charge-accelerated researchgate.netresearchgate.net-sigmatropic rearrangement is often the more likely pathway, highlighting its prevalence in the chemistry of activated alkynyl sulfoxides. nih.govsorbonne-universite.frthieme-connect.com
Stereochemical Aspects of Rearrangement Processes
Sigmatropic rearrangements are renowned for their high degree of stereocontrol, which stems from the ordered nature of their cyclic transition states. researchgate.netwikipedia.org In the context of rearrangements involving sulfoxides, the chirality at the sulfur atom can be effectively transferred to a new stereocenter in the product. researchgate.netlkouniv.ac.in
For rsc.orgresearchgate.net-sigmatropic rearrangements of allylic sulfoxides, there is a pronounced preference for the formation of the E (trans) isomer at the newly formed double bond. wikipedia.orgchemeurope.com The stereochemistry of the newly formed carbon-carbon bond can also be predicted by analyzing the geometry of the five-membered ring transition state. wikipedia.org Generally, substituents tend to adopt an exo orientation in the envelope-like transition state to minimize steric hindrance. chemeurope.com
While chirality transfer in researchgate.netresearchgate.net-sigmatropic rearrangements of activated sulfoxides can be very efficient, it is occasionally imperfect. acs.org This can be attributed to the potential for the key sulfonium intermediate to undergo racemization before the rearrangement step occurs. acs.org Nevertheless, the stereochemical outcome is largely dictated by the preference for a chair-like transition state, which minimizes steric interactions between substituents. thieme-connect.comimperial.ac.uk
Pummerer-Type Reactions of Alkynyl Sulfoxides
The Pummerer rearrangement is a classic transformation of sulfoxides, typically involving their conversion to α-acyloxy thioethers in the presence of an acid anhydride. wikipedia.org However, the application of this reaction to alkynyl sulfoxides is not straightforward due to the electron-deficient character of the sulfinyl group. nih.govrsc.org This has led to the development of modified Pummerer-type reactions to harness the synthetic potential of these substrates. nih.gov
General Principles of the Pummerer Reaction in the Context of Alkynyl Sulfoxides
The traditional Pummerer reaction mechanism begins with the acylation of the sulfoxide by an anhydride, such as acetic anhydride, to form an acyloxysulfonium salt. wikipedia.org This is followed by the abstraction of a proton alpha to the sulfur atom, generating a cationic thial intermediate, which is then trapped by a nucleophile. wikipedia.org
For alkynyl sulfoxides, the direct deprotonation required for the classical Pummerer pathway is disfavored. Instead, the reaction often proceeds through an "interrupted" pathway where the activated sulfoxide is intercepted by an external nucleophile before deprotonation can occur. nih.govacs.org The key reactive species is the acyloxysulfonium salt formed upon treatment of the alkynyl sulfoxide with a strong activator like TFAA. nih.govnih.gov
Interrupted Pummerer Reactions with Nucleophiles (e.g., Phenols)
The interrupted Pummerer reaction has emerged as a powerful tool in organic synthesis, particularly for the functionalization of alkynyl sulfoxides. nih.govrsc.orgresearchgate.net This reaction pathway is characterized by the nucleophilic attack of an external species, such as a phenol, directly at the electrophilic sulfur atom of the activated sulfoxide intermediate. nih.govnih.gov
This attack generates a new sulfonium salt (an aryloxysulfonium salt in the case of a phenol nucleophile), which is the central intermediate in a subsequent cascade. nih.govnih.gov This intermediate is perfectly poised to undergo a charge-accelerated researchgate.netresearchgate.net-sigmatropic rearrangement, which ultimately leads to the formation of highly functionalized products. nih.govresearchgate.net A notable application of this methodology is the synthesis of substituted benzofurans from readily available alkynyl sulfoxides and phenols. nih.govrsc.orgrsc.orgresearchgate.net This cascade process, combining an interrupted Pummerer reaction with a sigmatropic rearrangement, provides an efficient, metal-free method for constructing complex molecular scaffolds. researchgate.netnih.gov
The table below illustrates the scope of the interrupted Pummerer reaction/cyclization cascade for the synthesis of various benzofurans from alkynyl sulfoxides and phenols.
| Entry | Alkynyl Sulfoxide (R¹) | Phenol (R²) | Product | Yield (%) |
| 1 | n-Bu | H | 2-Butyl-3-(ethylthio)benzofuran | 85 |
| 2 | Ph | H | 2-Phenyl-3-(ethylthio)benzofuran | 95 |
| 3 | 4-MeO-C₆H₄ | H | 2-(4-Methoxyphenyl)-3-(ethylthio)benzofuran | 96 |
| 4 | 4-F-C₆H₄ | H | 2-(4-Fluorophenyl)-3-(ethylthio)benzofuran | 85 |
| 5 | n-Bu | 4-Me | 2-Butyl-3-(ethylthio)-5-methylbenzofuran | 81 |
| 6 | n-Bu | 4-t-Bu | 5-(tert-Butyl)-2-butyl-3-(ethylthio)benzofuran | 82 |
| 7 | n-Bu | 4-Ph | 2-Butyl-3-(ethylthio)-5-phenylbenzofuran | 78 |
| 8 | n-Bu | 4-Cl | 5-Chloro-2-butyl-3-(ethylthio)benzofuran | 76 |
| Data sourced from a study on benzofuran (B130515) synthesis via interrupted Pummerer reaction. researchgate.net The reaction utilizes this compound analogues and various phenols. |
Vinylogous and Extended Pummerer Reaction Variants
When sulfoxides are conjugated with a π-system, as in vinyl or alkynyl sulfoxides, the scope of the Pummerer reaction expands significantly. nih.govacs.org These reactions are classified as vinylogous or extended Pummerer reactions depending on the site of nucleophilic attack. nih.govmanchester.ac.uk
Vinylogous Pummerer Reaction : This pathway involves the deprotonation at the γ-position relative to the sulfur atom in the activated intermediate. The subsequent attack of a nucleophile also occurs at this γ-position. nih.govacs.org
Extended Pummerer Reaction : In this variant, the nucleophile directly attacks the β-position of the conjugated system in the activated sulfonium intermediate. manchester.ac.uknih.gov
The regioselectivity between these pathways can be difficult to predict and is highly dependent on the substrate and reaction conditions. nih.gov These reactions are synthetically valuable as they allow for functionalization at positions remote from the sulfur atom, a transformation not possible with the classical Pummerer reaction. acs.org
Transition Metal-Catalyzed Transformations
The unique electronic properties of this compound and its analogues make them excellent substrates for transition metal catalysis, particularly with soft, π-acidic metals like gold. mdpi.com
Gold-Catalyzed Reactivity
Gold catalysts, typically gold(I) complexes, have emerged as powerful tools for activating alkynes towards a variety of transformations. acs.orgbham.ac.uk In the case of alkynyl sulfoxides, gold catalysis enables unique oxidative reactions.
A key concept in the gold-catalyzed reactivity of alkynyl sulfoxides is the generation of α-sulfinyl metallocarbene equivalents. rsc.orgrsc.org This process circumvents the need for hazardous α-diazo sulfoxide precursors, which are often unstable. rsc.org
The proposed mechanism involves the π-activation of the alkyne by the gold(I) catalyst, followed by an intramolecular attack by the sulfoxide oxygen atom. researchgate.netresearchgate.net This oxygen-atom transfer results in the formation of a highly reactive α-oxo gold carbene intermediate. nih.govresearchgate.net These species are termed "equivalents" because they exhibit the characteristic reactivity of metal carbenes, such as undergoing cyclopropanation or C-H insertion reactions, without being generated from traditional diazo compounds. rsc.orgrsc.orgresearchgate.net The presence of the sulfinyl group and the gold atom stabilizes the carbene center, modulating its reactivity. rsc.org
One of the most significant applications of gold-catalyzed α-sulfinyl carbene generation is in oxidative cyclopropanation reactions. rsc.orgresearchgate.net Alkynyl sulfoxides that also contain a tethered alkene moiety can undergo an intramolecular gold-catalyzed oxidative cyclopropanation. rsc.orgunivasf.edu.br
In this transformation, the α-sulfinyl gold carbene equivalent, generated in situ, is trapped by the pendant alkene to form a cyclopropane (B1198618) ring. rsc.orgescholarship.org This provides a powerful method for synthesizing fused α-sulfinyl cyclopropanes, which are valuable building blocks in organic synthesis. rsc.orgunivasf.edu.br The reaction proceeds under mild conditions and demonstrates the ability of gold catalysis to facilitate reactions that are not accessible through conventional methods. rsc.org
Table 1: Gold-Catalyzed Oxidative Cyclopropanation of Alkynyl Sulfoxides This table is representative of the types of transformations discussed in the literature and may not represent this compound specifically, but its analogues.
| Substrate (Alkynyl Sulfoxide) | Catalyst/Oxidant | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1-((1-Phenylvinyl)sulfinyl)-4-methylbenzene | Au(I) Complex / External Oxidant | Fused α-Sulfinyl Cyclopropane | 66 | researchgate.net |
| N-allyl-N-(phenylethynylsulfonyl)aniline | Au(I) Complex / Internal (Sulfonyl) | Cyclopropyl Ketone Derivative | Good | univasf.edu.br |
| 1,6-Enyne with tethered sulfoxide | IPrAuCl / Diphenylsulfoxide | Cyclopropyl Aldehyde | 91 | scispace.com |
Zirconium-Catalyzed Reactions
The reaction of 1-alkynyl sulfoxides with organoaluminum reagents, such as triethylaluminum (B1256330) (Et₃Al), under the influence of zirconocene (B1252598) catalysts like dichlorobis(cyclopentadienyl)zirconium(IV) (Cp₂ZrCl₂), displays a notable duality in its reaction pathways. thieme-connect.comorganic-chemistry.org Depending on the stoichiometry of the aluminum reagent, the reaction can proceed either as a reduction of the sulfoxide or as a more complex transformation leading to highly substituted alkenyl sulfides. organic-chemistry.orggrafiati.com This catalytic system offers a versatile method for manipulating the functionality of alkynyl sulfoxides. researchgate.net
A significant transformation occurs when 1-alkynyl sulfoxides are treated with a substantial excess of triethylaluminum (Et₃Al), typically around 7 equivalents, in the presence of a catalytic amount of Cp₂ZrCl₂. thieme-connect.comgrafiati.com This process does not result in a direct carboalumination of the alkynyl sulfoxide. Instead, it follows a two-step sequence within a single pot. First, the excess Et₃Al reduces the sulfoxide to an intermediate 1-alkynyl sulfide (B99878). thieme-connect.com Subsequently, this in-situ generated sulfide undergoes a zirconium-catalyzed cyclic carboalumination, which, after hydrolysis, yields trisubstituted 1-alkenyl sulfides quantitatively. thieme-connect.comgrafiati.com The interaction between 1-alkynyl sulfides (whether added directly or generated in situ) and Et₃Al with a Cp₂ZrCl₂ catalyst leads to these products with high regio- and stereoselectivity. thieme-connect.comorganic-chemistry.org
Table 1: Zirconium-Catalyzed Synthesis of Trisubstituted 1-Alkenyl Sulfides
| Alkynyl Substrate | Reagent (Equivalents) | Catalyst | Product | Yield | Reference |
| 1-Alkynyl Sulfoxide | Et₃Al (7) | Cp₂ZrCl₂ | Trisubstituted 1-Alkenyl Sulfide | Quantitative | thieme-connect.com |
| 1-Alkynyl Sulfide | Et₃Al | Cp₂ZrCl₂ | Trisubstituted 1-Alkenyl Sulfide | 56–73% | thieme-connect.comgrafiati.com |
When 1-alkynyl sulfoxides are subjected to the same catalytic system (Cp₂ZrCl₂ and Et₃Al) but with a lower concentration of the organoaluminum reagent, the reaction follows a simpler reductive pathway. thieme-connect.comorganic-chemistry.org Under these conditions, the primary transformation is the reduction of the sulfoxide group. thieme-connect.com This process cleanly converts the 1-alkynyl sulfoxide into its corresponding 1-alkynyl sulfide without proceeding to the subsequent carboalumination step. organic-chemistry.orggrafiati.com This selective reduction highlights the controlling influence of reagent stoichiometry on the reaction outcome under zirconocene catalysis. organic-chemistry.org
Cascade and Tandem Processes
Cascade reactions involving alkynyl sulfoxides enable the construction of complex molecular architectures from simple precursors in a single operation, showcasing high atom economy and efficiency.
A notable transition-metal-free cascade reaction has been developed for the synthesis of tetrasubstituted furans from alkynyl sulfoxides and ynamides or ynol ethers. sioc-journal.cnsioc-journal.cn This process is typically promoted by a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂). sioc-journal.cn The reaction is initiated by a cross-coupling of the two alkyne-containing reactants. This is followed by a sioc-journal.cnsioc-journal.cn-sigmatropic sulfonium rearrangement and a subsequent 5-exo-dig heterocyclization to furnish the furan (B31954) products. sioc-journal.cnsioc-journal.cn The resulting α-alkylthio group on the furan ring can be utilized for further functionalization, allowing for the introduction of other alkyl or aryl groups. sioc-journal.cn This strategy demonstrates the utility of the sulfoxide group not only in activating the alkyne but also in participating directly in complex bond-reorganization steps. nih.gov
Table 2: Cascade Reaction of Alkynyl Sulfoxides with Ynamides/Ynol Ethers
| Reactant 1 | Reactant 2 | Promoter | Key Steps | Product | Reference |
| Alkynyl Sulfoxide | Ynamide | BF₃·OEt₂ | Cross-Coupling, sioc-journal.cnsioc-journal.cn-Sulfonium Rearrangement, 5-exo-dig Cyclization | Tetrasubstituted Furan | sioc-journal.cn |
| Alkynyl Sulfoxide | Ynol Ether | BF₃·OEt₂ | Cross-Coupling, sioc-journal.cnsioc-journal.cn-Sulfonium Rearrangement, 5-exo-dig Cyclization | Tetrasubstituted Furan | sioc-journal.cnsioc-journal.cn |
Nucleophilic Additions to the Activated Alkynyl Moiety
The carbon-carbon triple bond in this compound and its analogs is electron-deficient due to the strong electron-withdrawing nature of the adjacent sulfinyl group. This polarization activates the alkyne for nucleophilic conjugate addition, a class of reactions also known as Michael additions. bham.ac.ukwikipedia.org This activation allows a variety of nucleophiles to attack the β-carbon of the alkynyl system, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov
The activated nature of the alkynyl sulfoxide moiety facilitates both intermolecular and intramolecular nucleophilic attacks. nih.gov
Intermolecular additions involve a separate nucleophilic species reacting with the alkynyl sulfoxide. A wide range of nucleophiles, including amines, thiols, and carbanions, can participate in this type of 1,4-conjugate addition. bham.ac.uk The reaction outcome and efficiency can be highly dependent on the specific nucleophile, solvent, and catalyst used. bham.ac.uk
Intramolecular additions occur when the nucleophile is part of the same molecule as the alkynyl sulfoxide, leading to the formation of cyclic structures. A key example is the gold-catalyzed oxidative cyclopropanation. rsc.org In this process, a π-acidic gold(I) catalyst activates the alkyne. rsc.orgnih.gov This activation facilitates an intramolecular attack from a tethered alkene onto the alkyne. The sulfoxide group itself can act as an internal oxidant in the catalytic cycle, ultimately leading to the formation of a fused α-sulfinyl cyclopropane ring system. rsc.org This reaction demonstrates a sophisticated use of the alkynyl sulfoxide, where it functions as a synthon for an α-sulfinyl metallocarbene, a reactive species typically generated from less stable diazo precursors. rsc.org
Synthetic Applications and Chemical Transformations Derived from Alkynyl Sulfoxide Intermediates
Construction of Diverse Heterocyclic Frameworks
The reactivity of alkynyl sulfoxides has been harnessed for the synthesis of several important heterocyclic structures. The sulfoxide (B87167) moiety can act as a reactive handle, facilitating cyclization reactions through various mechanisms.
Synthesis of Functionalized Benzo[b]furans
A notable application of alkynyl sulfoxides is the synthesis of functionalized benzo[b]furans, which are significant scaffolds in medicinal and materials chemistry. rsc.org A recently developed method involves the reaction of alkynyl sulfoxides with phenols through an interrupted Pummerer reaction. rsc.orgnih.gov This transformation is triggered by the electrophilic activation of the sulfinyl group with an activator like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). nih.govrsc.org This activation facilitates an attack from the phenol (B47542), leading to a cascade of events that culminates in the formation of the benzofuran (B130515) ring with a sulfanyl (B85325) group at the 3-position.
The reaction tolerates a wide array of functional groups on both the phenol and the alkynyl sulfoxide, allowing for the synthesis of a diverse library of multisubstituted benzo[b]furans. nih.govresearchgate.net For instance, phenols bearing methyl, methoxy, bromo, and chloro groups react efficiently. nih.gov The regioselectivity of the cyclization is influenced by the substitution pattern on the phenol, with C-C bond formation generally favoring the less sterically hindered position. researchgate.net
Table 1: Synthesis of Functionalized Benzo[b]furans from Alkynyl Sulfoxide 2a and Various Phenols Reaction conditions: Phenol (1.0 equiv.), alkynyl sulfoxide 2a (1.2 equiv.), Tf₂O (1.2 equiv.), 2,6-di(tert-butyl)pyridine (1.2 equiv.), CH₂Cl₂ (0.1 M), -78 °C to room temperature.
| Phenol Substrate | Product(s) | Yield (%) |
| Phenol | 3-Sulfanylbenzofuran derivative | 85 |
| 4-Methylphenol | 5-Methyl-3-sulfanylbenzofuran derivative | 82 |
| 4-Methoxyphenol | 5-Methoxy-3-sulfanylbenzofuran derivative | 80 |
| 4-Bromophenol | 5-Bromo-3-sulfanylbenzofuran derivative | 75 |
| 4-Chlorophenol | 5-Chloro-3-sulfanylbenzofuran derivative | 71 |
| 3-Methylphenol | 7-Methyl and 5-Methyl derivatives | 78 (6:1 ratio) |
| 2-Naphthol | Naphtho[2,1-b]furan derivative | 76 |
Data compiled from research findings. nih.govresearchgate.net
Formation of Tetrasubstituted Furans
Alkynyl sulfoxides are also valuable precursors for the synthesis of highly substituted furans. A transition-metal-free strategy has been developed that involves the reaction of alkynyl sulfoxides with ynamides or ynol ethers, promoted by boron trifluoride diethyl etherate (BF₃·OEt₂). sioc-journal.cn This process proceeds through a cascade mechanism involving a cross-coupling of the two alkyne partners, a rsc.orgrsc.org-sulfonium rearrangement, and a subsequent 5-exo-dig heterocyclization to furnish the tetrasubstituted furan (B31954) ring. sioc-journal.cn This atom-economical method provides access to furans with an α-alkylthio group, which can be used for further molecular elaborations. sioc-journal.cn
Other methods for constructing tetrasubstituted furans exist, such as copper/base-mediated cascade reactions of terminal alkynes and 1,2-diketones, or lipase-catalyzed multicomponent reactions, highlighting the importance of this structural motif. rsc.orgmdpi.com
Access to Fused α-Sulfinyl Cyclopropanes
The unique reactivity of alkynyl sulfoxides can be extended to the formation of strained ring systems. Under gold catalysis, alkynyl sulfoxides can serve as precursors to α-sulfinyl metallocarbenes, bypassing the need for traditional, often unstable, diazo compounds. rsc.orgrsc.org This strategy has been successfully applied to the synthesis of fused α-sulfinyl cyclopropanes. rsc.org The reaction involves an oxidative cyclopropanation where a gold(I) catalyst activates the alkyne in the presence of an oxidant, such as a pyridine-N-oxide. rsc.orgresearchgate.net This generates a gold carbene intermediate that undergoes intramolecular cyclopropanation with a tethered alkene. rsc.org This method provides access to complex bicyclic systems, such as 3-aza-bicyclo[3.1.0]hexan-2-one derivatives, which are of interest in medicinal chemistry. univasf.edu.br
Table 2: Gold-Catalyzed Oxidative Cyclopropanation of Alkynyl Sulfoxides
| Alkynyl Sulfoxide Substrate (with tethered alkene) | Oxidant | Catalyst | Product | Yield (%) |
| N-allyl-N-(prop-1-yn-1-ylsulfonyl)aniline derivative | 3,5-Dichloropyridine-N-oxide | [Au(IPr)]SbF₆ | Fused α-sulfinyl cyclopropane (B1198618) | 74 |
| N-allyl-N-(phenylethynylsulfonyl)aniline derivative | 3,5-Dichloropyridine-N-oxide | [Au(IPr)]SbF₆ | Fused α-sulfinyl cyclopropane | 85 |
| Enynyl sulfoxide | Pyridine-N-oxide | AuCl(PPh₃)/AgSbF₆ | Cyclopropyl-fused cyclopentanone (B42830) derivative | 65 |
Data compiled from research findings. rsc.orgresearchgate.net
Generation of Stereodefined Alkenes
Alkynyl sulfoxides can be transformed into stereodefined alkenes, which are valuable intermediates in organic synthesis, particularly for the construction of complex natural products and pharmaceuticals.
Formation of Trisubstituted 1-Alkenyl Sulfides
A novel method for the synthesis of trisubstituted 1-alkenyl sulfides involves the reaction of 1-alkynyl sulfoxides with triethylaluminum (B1256330) (Et₃Al) in the presence of a zirconocene (B1252598) dichloride (Cp₂ZrCl₂) catalyst. thieme-connect.comorganic-chemistry.org In this reaction, the alkynyl sulfoxide is first reduced by the excess triethylaluminum to the corresponding 1-alkynyl sulfide (B99878) in situ. thieme-connect.comgrafiati.com This intermediate then undergoes a zirconium-catalyzed cyclic carboalumination, followed by hydrolysis, to yield the trisubstituted 1-alkenyl sulfide with high regio- and stereoselectivity. thieme-connect.comgrafiati.com This one-pot reaction provides a direct route to these useful building blocks from readily available alkynyl sulfoxides. organic-chemistry.org
Post-Synthetic Derivatization of Sulfur-Containing Products
A key advantage of the synthetic methods described is that the resulting products retain a sulfur-containing functional group. This group is not merely a byproduct of the reaction but serves as a versatile handle for further chemical modifications, enabling the synthesis of an even broader range of compounds.
The sulfanyl group in the synthesized benzo[b]furans or the alkenyl sulfides can be readily transformed. nih.gov For example, the sulfur atom can be selectively oxidized to the corresponding sulfoxide or sulfone, which can alter the electronic properties and biological activity of the molecule or be used as a leaving group in subsequent reactions. researchgate.net The chiral sulfoxide group itself can direct further stereoselective transformations. rsc.org
Furthermore, the carbon-sulfur bond can participate in various cross-coupling reactions. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds, displacing the sulfur moiety. For example, desulfitative cross-coupling reactions can be employed to replace the sulfonyl group (obtainable from oxidation of the sulfide) with aryl, alkyl, or cyano groups. This post-synthetic derivatization potential significantly enhances the synthetic utility of alkynyl sulfoxides as building blocks for complex molecule synthesis.
Utility of α-Alkylthio Groups for Further Functionalization
The transformation of alkynyl sulfoxides often yields products bearing an α-alkylthio (or α-sulfanyl) group. This functional group is not merely a byproduct of the reaction but serves as a versatile handle for subsequent chemical modifications, enabling the synthesis of more complex molecular architectures. The ease with which the C–S bond can be manipulated or the sulfur atom can be oxidized and used as a leaving group makes the α-alkylthio moiety a valuable synthon in organic chemistry.
Recent research has demonstrated the synthetic utility of these α-alkylthio groups in various contexts, particularly in the construction of highly substituted heterocyclic frameworks like furans and benzofurans.
A notable application involves the synthesis of tetrasubstituted furans through a cascade reaction of alkynyl sulfoxides with ynamides or ynol ethers. sioc-journal.cn This transition-metal-free process, promoted by boron trifluoride diethyl etherate, proceeds through a sequence of cross-coupling, rsc.orgrsc.org-sulfonium rearrangement, and a 5-exo-dig heterocyclization. sioc-journal.cn The resulting tetrasubstituted furan products contain an α-alkylthio group that can be readily functionalized. For instance, this group can be replaced to introduce various alkyl or aryl substituents, demonstrating its utility as a synthetic linchpin. sioc-journal.cn
Another significant strategy involves the interrupted Pummerer reaction of alkynyl sulfoxides with phenols to synthesize a diverse array of benzo[b]furans. nih.gov This method relies on the electrophilic activation of the alkynyl sulfinyl group, which facilitates the construction of the benzofuran core. The resulting products are functionalized with a sulfanyl group at the 2-position. nih.gov Organosulfur substituents are well-known for their transformability into other functional groups, thus the sulfanylated benzofurans produced through this method are valuable intermediates for developing a variety of bioactive molecules. nih.gov
The synthetic potential of the α-alkylthio group is further highlighted by its derivatization in multi-step syntheses. For example, following a copper-catalyzed thiolation of a terminal alkyne and subsequent iodocyclization, a 3-iodo-2-methylthiobenzo[b]furan can be generated. acs.org This intermediate, possessing both an iodo and a methylthio group, allows for selective functionalization. The iodo group can undergo a Suzuki–Miyaura cross-coupling reaction, followed by oxidation of the methylthio group to a methanesulfonyl group. This sulfone then acts as a leaving group in a base-mediated cyclization to form complex, multi-ring systems like tetracyclic benzofuro[2,3-b]benzofurans. acs.org This sequence underscores the strategic value of retaining the α-alkylthio group for downstream transformations.
The scope of the synthesis of functionalized furans and benzofurans from alkynyl sulfoxide precursors is broad, accommodating a variety of substituents on the starting materials.
Table 1: Synthesis of Tetrasubstituted Furans from Alkynyl Sulfoxides and Ynamides
This table summarizes the scope of the cascade reaction to form furans with a functional α-alkylthio group. Data sourced from Meng et al. (2024). sioc-journal.cn
| Alkynyl Sulfoxide Reactant | Ynamide Reactant | Product | Yield (%) |
|---|---|---|---|
| 1-(Ethanesulfinyl)prop-1-yne | N-Phenyl-N-methyl-1-propyn-1-amine | 2-(Ethylthio)-3,4-dimethyl-5-phenylfuran | 85 |
| 1-(Phenylsulfinyl)ethyne | N-Phenyl-N-methyl-1-propyn-1-amine | 2-(Phenylthio)-3-methyl-5-phenylfuran | 78 |
Table 2: Synthesis of Functionalized Benzo[b]furans via Interrupted Pummerer Reaction
This table illustrates the variety of benzofurans synthesized, each bearing a transformable α-sulfanyl group. Data sourced from Yoshimura et al. (2023). nih.gov
| Alkynyl Sulfoxide Reactant | Phenol Reactant | Product | Yield (%) |
|---|---|---|---|
| 1-(Methylsulfinyl)dodeca-1-yne | Phenol | 2-(Methylthio)-3-decylbenzo[b]furan | 95 |
| 1-(Methylsulfinyl)dodeca-1-yne | 4-Methoxyphenol | 2-(Methylthio)-3-decyl-6-methoxybenzo[b]furan | 91 |
| 1-(Phenylsulfinyl)-2-phenylethyne | 3,5-Dimethylphenol | 2-(Phenylthio)-3-phenyl-5,7-dimethylbenzo[b]furan | 88 |
These examples collectively demonstrate that the α-alkylthio group, derived from alkynyl sulfoxide intermediates, is a highly valuable functional handle. Its presence allows for a range of subsequent transformations, from simple displacement to participation in complex, multi-step sequences, thereby providing efficient pathways to diverse and highly functionalized organic molecules.
Theoretical and Computational Investigations of 1 Ethanesulfinyl Prop 1 Yne Reactivity
Density Functional Theory (DFT) Calculations on Intermediates and Transition States
DFT calculations have been instrumental in elucidating the structures and energies of intermediates and transition states involved in the reactions of alkynyl sulfoxides. nih.gov These calculations allow for the mapping of potential energy surfaces, identifying the most likely reaction pathways.
In the gold-catalyzed transformations of alkynyl aryl sulfoxides, which are structurally analogous to 1-(ethanesulfinyl)prop-1-yne, DFT studies have been employed to explore the intermediates and transition states of cyclization reactions. nih.gov For instance, in the transformation of a terminal alkynyl sulfoxide (B87167), calculations using the IPr ligand on the gold catalyst have detailed the energetics of the cyclization process. nih.gov
The following table summarizes the calculated relative free energies of key species in the gold-catalyzed reaction of a terminal alkynyl aryl sulfoxide, providing a model for the potential reactivity of this compound.
Table 1: Calculated Relative Free Energies (ΔG°sol) for Intermediates and Transition States in the Gold-Catalyzed Reaction of a Terminal Alkynyl Aryl Sulfoxide. nih.gov
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| R | Reactant Complex (Sulfoxide + IPrAu⁺) | 0.0 |
| TS-6-exo-dig | Transition State for 6-exo-dig Cyclization | +13.4 |
| INT1 | 6-membered Ring Intermediate | +2.7 |
| TS-SR | Transition State for nih.govnih.gov-Sigmatropic Rearrangement | +12.3 |
| INT-SR | Intermediate after Sigmatropic Rearrangement | -35.2 |
| TS-Protodeauration | Transition State for Protodeauration | -13.6 |
| P | Product Complex | -44.2 |
Calculations performed with the IPr ligand.
These calculations reveal that the 6-exo-dig cyclization pathway is kinetically accessible. nih.gov The subsequent nih.govnih.gov-sigmatropic rearrangement is shown to have a relatively low activation barrier and is highly exergonic, indicating it is a favorable process. nih.gov
Computational Elucidation of Reaction Mechanisms and Energetic Profiles
Computational chemistry provides a detailed picture of reaction mechanisms and their associated energetic profiles. For alkynyl sulfoxides, DFT calculations have been pivotal in distinguishing between different proposed mechanistic pathways. nih.gov
A key area of investigation has been the gold-catalyzed intramolecular oxidation of alkynyl sulfoxides. Initially, it was proposed that these reactions proceed through the formation of an α-oxo gold carbene intermediate. nih.gov However, extensive DFT studies on model systems have suggested an alternative mechanism involving a nih.govnih.gov-sigmatropic rearrangement. nih.gov
The energetic profile for the gold-catalyzed transformation of an internal alkynyl aryl sulfoxide, a close analog of reactions that this compound might undergo, has been computationally mapped. The calculations compare the favorability of the 6-exo-dig versus the 7-endo-dig cyclization pathways.
Table 2: Calculated Relative Free Energies (ΔG°sol) for Competing Cyclization Pathways of an Internal Alkynyl Aryl Sulfoxide. nih.gov
| Species | Description | Path-b (6-exo-dig) Relative Free Energy (kcal/mol) | Path-a (7-endo-dig) Relative Free Energy (kcal/mol) |
|---|---|---|---|
| R | Reactant Complex | 0.0 | 0.0 |
| TS-dig | Transition State for Cyclization | +12.1 | +12.9 |
| INT | Cyclized Intermediate | -2.6 | -1.1 |
Calculations performed with the H₃PAu⁺ catalyst model.
These computational results indicate that the 6-exo-dig cyclization (Path-b) is slightly more favorable kinetically and thermodynamically than the 7-endo-dig pathway (Path-a). nih.gov This preference is consistent with experimental observations where products derived from the 6-exo-dig cyclization are dominant. nih.gov The subsequent steps of the reaction, including the sigmatropic rearrangement and protodeauration, have also been modeled, providing a complete energetic landscape of the reaction. nih.gov
Predicting Regio- and Stereoselectivity through Computational Modeling
Computational modeling is a valuable tool for predicting the regio- and stereoselectivity of chemical reactions. While specific computational studies predicting the regio- and stereoselectivity of reactions involving this compound are not prevalent, the principles can be inferred from studies on related systems.
For reactions of alkynyl sulfoxides, the regioselectivity of nucleophilic or electrophilic attack is influenced by the electronic properties of the molecule. The sulfinyl group, being a chiral center, can also direct the stereochemical outcome of reactions. In gold-catalyzed rearrangements of alkynyl sulfoxides, the regioselectivity is determined in the initial cyclization step. nih.gov As shown in the computational data for an internal alkynyl aryl sulfoxide, the 6-exo-dig pathway is favored over the 7-endo-dig pathway, thus determining the regiochemistry of the final product. nih.gov
In other types of reactions, such as the Pauson-Khand reaction, the regioselectivity of alkyne insertion is a key factor. helsinki.fi Theoretical studies have shown that in the absence of significant steric hindrance, the polarization of the alkyne dictates the regiochemical outcome. helsinki.fi For an alkynyl sulfoxide, the electronic influence of the sulfinyl group would be a critical factor in determining how the molecule interacts with the metal center and the incoming alkene, thereby controlling the regioselectivity.
Furthermore, computational studies on the Pummerer reaction of sulfoxides have shed light on the factors controlling stereoselectivity. acs.org The nature of the electrophilic activator and the reaction conditions have been shown to significantly influence the energy barrier of the rate-determining step, which in turn affects the stereochemical outcome. acs.org These principles would be applicable to understanding and predicting the stereoselectivity of reactions involving the chiral sulfinyl group in this compound.
Q & A
Basic: What are the optimal synthetic routes for 1-(Ethanesulfinyl)prop-1-yne, and how can reaction conditions be systematically optimized?
Answer:
The synthesis of this compound can be approached via nucleophilic substitution or cyclization strategies. A relevant precedent involves the cyclization of propyne derivatives with sulfur-containing reagents, as seen in analogous reactions (e.g., Scheme 60 in ). To optimize yield:
- Catalyst screening : Test Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) to enhance sulfinyl group incorporation.
- Temperature gradients : Perform reactions at 0–80°C to balance kinetic control and thermal stability.
- Solvent polarity : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to stabilize intermediates.
- In situ monitoring : Use TLC or FTIR to track alkyne and sulfoxide functional groups .
Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identify alkyne protons (δ 1.8–2.5 ppm) and sulfoxide-induced deshielding in adjacent carbons. Use DEPT-135 to confirm CH₂/CH₃ groups.
- IR spectroscopy : Confirm sulfinyl (S=O) stretch at 1030–1060 cm⁻¹ and alkyne C≡C stretch at 2100–2260 cm⁻¹.
- X-ray crystallography : Employ SHELXL ( ) for refinement. For crystals grown via vapor diffusion, use synchrotron sources to resolve potential disorder in the sulfinyl group .
Advanced: How can computational modeling resolve ambiguities in the electronic structure of this compound?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can:
- Predict bond angles and charge distribution, particularly the polarization of the sulfinyl group (S⁺–O⁻).
- Simulate NMR chemical shifts (GIAO method) to cross-validate experimental data.
- Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity in cycloadditions or nucleophilic attacks. Reference PubChem data () for benchmarking .
Advanced: What strategies are effective in resolving contradictions between experimental and theoretical data (e.g., NMR vs. DFT predictions)?
Answer:
- Error source identification : Check for solvent effects (implicit/explicit models in DFT) and conformational flexibility.
- Dynamic effects : Use molecular dynamics (MD) simulations to assess rotational barriers around the sulfinyl-alkyne bond.
- Experimental replication : Re-measure NMR under controlled conditions (e.g., low temperature to reduce motion broadening). Cross-reference with crystallographic data refined via SHELXL .
Basic: How does the sulfinyl group influence the stability and handling requirements of this compound?
Answer:
The sulfinyl group introduces hygroscopicity and thermal sensitivity:
- Storage : Use anhydrous conditions (Schlenk lines) and inert atmospheres (N₂/Ar).
- Decomposition pathways : Monitor via TGA-DSC for exothermic events >100°C.
- Quenching protocols : Neutralize residual acidity (from potential sulfinic acid byproducts) with NaHCO₃ .
Advanced: What role does this compound play in sulfur-mediated cycloaddition reactions?
Answer:
The compound’s alkyne and sulfinyl groups enable unique reactivity:
- Inverse electron-demand Diels-Alder : The electron-deficient alkyne participates with electron-rich dienes.
- Thiol-alkyne "click" chemistry : Sulfinyl-directed regioselectivity improves when using Cu(I) catalysts.
- Chiral induction : The sulfinyl group’s stereochemistry can bias asymmetric synthesis of heterocycles. Validate outcomes via HPLC with chiral columns .
Advanced: How can researchers address discrepancies in reaction yields when scaling up synthesis?
Answer:
- Mass transfer limitations : Use microreactors or high-shear mixing for exothermic steps.
- Purification challenges : Optimize column chromatography (e.g., silica vs. alumina) or switch to recrystallization in EtOAc/hexane.
- Byproduct analysis : Employ LC-MS to identify sulfinic acid derivatives and adjust stoichiometry .
Basic: What are the best practices for documenting synthetic procedures and data reproducibility?
Answer:
- Detailed logs : Record exact equivalents, solvent grades, and stirring rates.
- Open-source tools : Use ELN (Electronic Lab Notebook) platforms with version control.
- Data deposition : Share crystallographic data in CCDC or PubChem () for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
